6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-9-13-10(15(2)5-7-16-3)8-11(14-9)17-6-4-12/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWCVGPNARDLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)N(C)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring and various functional groups. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties.
- Molecular Formula : CHNO
- Molecular Weight : 240.3 g/mol
- CAS Number : 2098142-02-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including alkylation processes under controlled conditions. Common methods utilize solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (KCO) to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence biochemical pathways critical to cellular functions.
Cytotoxicity and Anticancer Potential
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. For instance, a study highlighted that derivatives of bis(2-aminoethyl)amine, which share structural similarities with our compound, exhibited significant antiproliferative activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. The most promising derivative showed an IC value ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM across these cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 6 | A549 | 15.74 ± 1.7 |
| 6 | CaCo-2 | 13.95 ± 2.5 |
| 6 | HTB-140 | Moderate Activity |
Apoptotic Activity
Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells. Flow cytometry analyses showed a significant increase in early apoptosis among treated A549 cells compared to controls, indicating that the compound may promote programmed cell death as part of its anticancer mechanism .
Interleukin-6 Inhibition
The compound's ability to reduce interleukin-6 (IL-6) levels has also been noted, which is crucial as IL-6 is a pro-inflammatory cytokine often elevated in various cancers. The most active derivatives demonstrated a nearly tenfold reduction in IL-6 release compared to untreated controls .
Case Study: Evaluation of Derivatives
A comprehensive study synthesized several derivatives of bis(2-aminoethyl)amine, assessing their biological activity. Among these, the phenethyl derivative demonstrated the highest growth-inhibitory activity across all tested cancer cell lines, reinforcing the potential of structural modifications in enhancing biological efficacy .
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds have shown that while many share the pyrimidine core structure, the unique combination of functional groups in this compound contributes to its distinct reactivity and biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-aminoethoxy)ethanol | Simpler structure without pyrimidine core | Moderate |
| N-butyl-N,2-dimethylpyrimidin-4-amine | Lacks aminoethoxy group | Limited |
| This compound | Unique combination enhancing activity | High cytotoxic potential |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Pyrimidin-4-amine derivatives are characterized by substituents at positions 2, 4, 5, and 6, which modulate electronic properties, steric effects, and intermolecular interactions. Key analogs and their structural differences are summarized below:
Key Observations:
- Aminoethoxy vs. Chlorine/Isopropoxy Substituents: The aminoethoxy group in the target compound provides both hydrogen-bonding capacity and moderate hydrophilicity, contrasting with the electron-withdrawing Cl () and hydrophobic isopropoxy () groups in analogs.
- Methoxyethyl vs. Aryl Groups: The methoxyethyl substituent at N4 in the target compound offers flexibility and reduced steric hindrance compared to rigid aryl groups in fluorophenyl/ethoxyanilino derivatives ().
JAK3 Inhibition ()
- Target Compound (Lead 2): Demonstrated high binding affinity to JAK3 due to optimal hydrogen bonding between the aminoethoxy group and kinase active site.
- Lead 4 (4-(2-Amino-6-isopropoxypyrimidin-4-yl)-N-Me-1H-pyrrolo[2,3-b]pyridin-6-amine): Lower solubility due to isopropoxy group reduced cellular uptake, diminishing efficacy.
Antimicrobial Activity ()
- Aryl-Substituted Analogs : Derivatives with fluorophenyl or trifluoromethyl groups (e.g., ) exhibited antibacterial activity via membrane disruption, linked to planar aryl rings enabling DNA intercalation.
Preparation Methods
Preparation of the Pyrimidine Core
A commonly used precursor is 2-amino-4,6-dimethoxypyrimidine , which can be synthesized via cyclization of malonic diesters with disubstituted methyleneguanidine salts under basic conditions, followed by methoxylation. This method is well-documented in patent literature with high yields and purity:
| Step | Reagents & Conditions | Outcome | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | Dimethyl malonate + dimethylmethylidene guanidine hydrochloride + sodium methoxide in methanol, reflux 60-65°C | Formation of intermediate pyrimidine ring | 91.3 | 99.6 |
| Methoxylation | Dimethyl carbonate, sealed pressure vessel, 90-95°C, 0.4-0.6 MPa, 5 h | Introduction of methoxy groups at 4,6-positions | 90.0 | 99.3 |
This method provides a robust platform for further substitution at the pyrimidine ring.
N-Alkylation at the 4-Amino Position
The N-substitution at the 4-amino position with a 2-methoxyethyl group and methylation at the 2-position can be achieved via:
- Alkylation of the 4-amino group using 2-methoxyethyl halides or tosylates under basic conditions.
- Methylation of the 2-position nitrogen using methylating agents such as methyl iodide or dimethyl sulfate.
These steps require careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.
Purification and Characterization
Purification typically involves:
- Extraction with organic solvents such as dichloromethane or methylene chloride.
- Crystallization from ethanol or other suitable solvents.
- Chromatographic purification if necessary.
Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).
- Mass spectrometry (EI-MS, HREI-MS).
- Elemental analysis.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | Dimethyl malonate + dimethylmethylidene guanidine hydrochloride | Sodium methoxide in methanol, reflux 60-65°C, 4 h | 2-amino-4,6-dimethoxypyrimidine | ~90 | High purity, scalable |
| 2 | 2-amino-4,6-dichloropyrimidine | 2-aminoethanol + triethylamine, 80-90°C, solvent-free | 6-(2-aminoethoxy)-4-amino-pyrimidine derivative | Good to excellent | Catalyst-free, green chemistry |
| 3 | 4-amino-pyrimidine derivative | 2-methoxyethyl halide + base | N-(2-methoxyethyl)-substituted compound | Moderate to high | Controlled alkylation |
| 4 | N-substituted intermediate | Methyl iodide or dimethyl sulfate + base | N,2-dimethylpyrimidine derivative | Moderate | Methylation at 2-position nitrogen |
Research Findings and Optimization Notes
- The use of solvent-free conditions for amine substitution reduces waste and environmental impact while maintaining high yields.
- Pressure vessel methoxylation steps improve conversion efficiency and purity of 2-amino-4,6-dimethoxypyrimidine intermediates.
- Careful pH control during workup and extraction ensures high purity and recovery of the target compound.
- The ability to recycle solvents such as methanol and dimethyl carbonate enhances process sustainability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions. For example, pyrimidine precursors react with halogenated ethoxy/methoxyethylamines under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Catalysts like Pd or Cu may enhance coupling efficiency. Purification via column chromatography (hexane/ethyl acetate gradients) and recrystallization improves purity. Monitor reaction progress with TLC and optimize pH to minimize side reactions (e.g., hydrolysis of aminoethoxy groups) .
Q. How can the structural conformation and functional groups of this compound be characterized?
- Methodological Answer : Use X-ray crystallography to resolve the pyrimidine ring geometry and substituent orientations. Complement with NMR:
- ¹H NMR : Peaks at δ 2.3–2.6 ppm (N-methyl groups), δ 3.4–3.8 ppm (methoxy/aminoethoxy protons), and δ 6.5–8.0 ppm (pyrimidine aromatic protons).
- ¹³C NMR : Confirm methoxy (δ 55–60 ppm) and methylene groups (δ 40–50 ppm). FT-IR identifies N-H stretches (~3300 cm⁻¹) and C-O bonds (~1250 cm⁻¹). MS (ESI+) validates molecular weight .
Q. What role do the methoxyethyl and aminoethoxy substituents play in chemical stability?
- Methodological Answer : The methoxyethyl group enhances solubility in polar solvents (e.g., DMSO), while the aminoethoxy moiety increases susceptibility to oxidation. Stability studies (e.g., accelerated degradation at 40°C/75% RH) show degradation via hydrolysis of the ethoxy linkage. Use DSC/TGA to assess thermal stability and recommend storage in anhydrous, inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like kinase enzymes. Parameterize the force field using DFT-optimized geometries (B3LYP/6-31G*). Validate with MD simulations (NAMD) to assess binding persistence. Compare with analogs lacking methoxyethyl groups to quantify substituent effects on binding energy .
Q. What strategies resolve contradictions in reported biological activities of similar pyrimidine derivatives?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with varied substituents (e.g., replacing methoxy with ethoxy). Test in parallel assays (e.g., antimicrobial MIC, kinase inhibition IC₅₀). Use statistical tools (ANOVA) to differentiate activity trends. For example, dihedral angles (from crystallography) may explain variance in target engagement .
Q. How can hygroscopicity impact experimental reproducibility, and what mitigation methods are effective?
- Methodological Answer : Hygroscopicity alters stoichiometry in air-sensitive reactions. Use Karl Fischer titration to quantify water uptake. Store compounds in desiccators with P₂O₅. For reactions, employ Schlenk lines or gloveboxes (<1 ppm O₂/H₂O). Pre-dry solvents over molecular sieves .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The pyrimidine ring’s electron-deficient C4 position facilitates nucleophilic attack. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on amine concentration. Isotope labeling (¹⁵N) and LC-MS track regioselectivity. Computational analysis (NBO charges) identifies electrophilic hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
